molecular formula C20H27NO2 B566453 (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol CAS No. 19741-51-6

(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol

Cat. No.: B566453
CAS No.: 19741-51-6
M. Wt: 313.441
InChI Key: YKBXNPOUSBTDDB-BUIFCTNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is a diterpenoid alkaloid isolated from the plant genus Spiraea, specifically from Spiraea japonica. Diterpenoid alkaloids are known for their complex structures and diverse biological activities. This compound, along with its analogs, has garnered significant interest due to its potential pharmacological properties .

Preparation Methods

The synthesis of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves intricate organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for diterpenoid alkaloids include multi-step processes involving cyclization, oxidation, and functional group transformations. Industrial production methods would likely involve extraction from natural sources, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol, like other diterpenoid alkaloids, can undergo various chemical reactions:

Scientific Research Applications

(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14

Mechanism of Action

The mechanism of action of (1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating ion channels, enzymes, and receptors involved in various physiological processes. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol is part of a larger family of diterpenoid alkaloids, which includes compounds like spiradine A, spirasine V, and thalicsessine. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which contribute to its distinct biological activities .

Properties

CAS No.

19741-51-6

Molecular Formula

C20H27NO2

Molecular Weight

313.441

InChI

InChI=1S/C20H27NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-16,22-23H,1,3-9H2,2H3/t11-,12-,13?,14-,15-,16-,17-,18+,19+,20-/m1/s1

InChI Key

YKBXNPOUSBTDDB-BUIFCTNNSA-N

SMILES

CC12CCCC34C1C5(CC67C3C(C(CC6C4N5C2)C(=C)C7)O)O

Origin of Product

United States

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